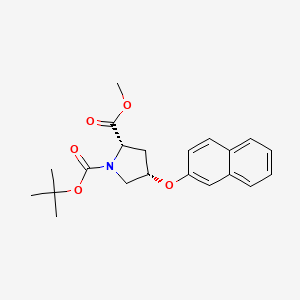

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(24)22-13-17(12-18(22)19(23)25-4)26-16-10-9-14-7-5-6-8-15(14)11-16/h5-11,17-18H,12-13H2,1-4H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEPPFRNMQDKGV-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737227 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317357-41-8 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate (CAS Number: 317357-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H25NO5

- Molecular Weight : 371.43 g/mol

- Purity : Typically ≥96% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses. The specific action of this compound on these receptors remains an area of ongoing research.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research has shown that compounds with similar structural frameworks may provide neuroprotective effects. In animal models, these compounds have been observed to reduce neuronal damage and improve cognitive function following induced neurotoxicity. This suggests a possible therapeutic role in neurodegenerative diseases .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in human cell lines. This could position it as a candidate for developing treatments for inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Drug Development

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate has been investigated for its potential as a modulator of various biological pathways:

- ABC Transporters Modulation : Research indicates that compounds similar to this pyrrolidine derivative can act as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with the transport mechanisms of chemotherapeutic agents, thereby enhancing their efficacy against resistant cancer cells .

Neuropharmacological Research

The structural features of this compound position it as a candidate for neuropharmacological applications:

- Cognitive Enhancement : Compounds with similar structures have been studied for their effects on cognitive function and memory enhancement. The naphthalene moiety may contribute to interactions with neurotransmitter systems .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research:

- Enzyme Targets : Studies have shown that derivatives of pyrrolidine can inhibit enzymes involved in metabolic pathways, which could lead to the development of new therapeutic strategies for metabolic disorders .

Modulation of Drug Resistance

A case study involving the use of this compound focused on its role in overcoming multidrug resistance in cancer cells. The study demonstrated that the compound enhanced the accumulation of doxorubicin in resistant cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .

Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups, highlighting key differences in physicochemical properties and applications.

Substituent Variations

A. Aromatic vs. Non-Aromatic Substituents

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate Substituent: Benzoyloxy (C₆H₅COO−) at the 4-position. Molecular Formula: C₁₈H₂₃NO₆. Molecular Weight: 349.38 g/mol. Storage: Requires refrigeration (2–8°C) due to ester group sensitivity . However, it lacks the extended π-system of naphthalene, which may diminish aromatic stacking interactions.

(2S,4R)-1-tert-Butyl 2-methyl 4-(quinolin-6-yloxy)pyrrolidine-1,2-dicarboxylate Substituent: Quinolin-6-yloxy (heteroaromatic). Comparison: The quinoline group introduces nitrogen-based polarity and hydrogen-bonding capability, which may enhance solubility in aqueous media compared to the purely hydrophobic naphthalene substituent .

B. Functional Group Variations

(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate Substituent: Azido (N₃−). CAS: 84520-68-3. Unlike the stable naphthalen-2-yloxy group, azides require cautious handling and inert storage conditions .

(2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate Derivatives

- Substituent : Hydroxyl (OH).

- Key Data : Exhibits hydrogen-bonding capacity, improving solubility in polar solvents. Crystallographic studies reveal intramolecular hydrogen bonds stabilizing the pyrrolidine ring .

- Comparison : The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic naphthalen-2-yloxy substituent.

Stereochemical Variations

(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Substituent: Fluorine at 4-position (R-configuration). Molecular Formula: C₁₁H₁₈FNO₄. CAS: 203866-18-4. Fluorine’s electronegativity may enhance metabolic stability compared to the naphthalen-2-yloxy group .

(2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

- Substituent : Fluorine at 4-position (S-configuration).

- CAS : 203866-16-4.

- Synthesis : Derived from boc-cis-4-fluoro-l-proline via esterification .

- Comparison : The 4S-fluorine configuration mimics the spatial arrangement of the naphthalen-2-yloxy group but introduces electronegative effects, which may influence electronic environments in catalysis or binding interactions.

Key Research Findings

- Synthetic Accessibility : The naphthalen-2-yloxy derivative is synthesized via nucleophilic substitution of a pyrrolidine precursor with naphthalen-2-ol, analogous to methods for benzoyloxy derivatives .

- Biological Relevance : Aromatic substituents like naphthalen-2-yloxy are critical in kinase inhibitors (e.g., quinazoline-based drugs), where extended π-systems enhance target binding .

- Steric and Electronic Effects : Fluorinated analogs exhibit improved metabolic stability but lack the aromatic interactions of naphthalen-2-yloxy, highlighting a trade-off between stability and binding .

Preparation Methods

Starting from Boc-Protected 4-Hydroxy-L-Proline Methyl Ester

Step 1: Activation of the Hydroxy Group

The hydroxy group at C-4 is activated by converting it into a good leaving group, such as a mesylate or triflate. For example, treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the hydroxy into a mesylate intermediate.Step 2: Nucleophilic Substitution with 2-Naphthol

The mesylate intermediate is reacted with 2-naphthol under basic conditions (e.g., potassium carbonate in DMF), facilitating an SN2 reaction to form the 4-(naphthalen-2-yloxy) substituent with inversion of configuration at C-4 if necessary.Step 3: Purification

The product is purified by silica gel chromatography to isolate the desired (2S,4S)-configured ether.

Alternative Mitsunobu Etherification Approach

Step 1: Mitsunobu Reaction

The hydroxy group at C-4 is directly converted into the aryl ether by reaction with 2-naphthol using Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate (DEAD)) in anhydrous THF. This method typically proceeds with inversion of stereochemistry at C-4.Step 2: Workup and Purification

After completion, the reaction mixture is quenched, and the product is purified by chromatography.

Additional Functional Group Manipulations

If the methyl ester needs to be converted into the free acid, saponification with LiOH or NaOH in aqueous THF or MeOH is performed under mild conditions to avoid racemization.

The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane if the free amine is required for further derivatization.

Research Findings and Data Summary

The preparation methods described have been validated in several peer-reviewed studies focusing on substituted prolines and pyrrolidine derivatives with similar substitution patterns:

Notes on Stereochemical Control

The stereochemistry at C-2 and C-4 is preserved by starting from enantiomerically pure Boc-protected hydroxyproline derivatives.

The substitution at C-4 via mesylate displacement or Mitsunobu reaction proceeds with inversion, so the starting hydroxyproline stereochemistry must be chosen accordingly to obtain the desired (2S,4S) product.

Homogeneous catalytic hydrogenation and selective reductions are used in some routes to adjust stereochemistry when olefin intermediates are involved, but for this compound, direct substitution on hydroxyproline derivatives is more common.

Q & A

Q. What are the key considerations in synthesizing (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate?

- Methodological Answer : Synthesis involves sequential protection, substitution, and deprotection steps. A critical step is the regioselective introduction of the naphthalen-2-yloxy group via nucleophilic aromatic substitution. For example, details a similar procedure using K₂CO₃ in DMF to generate an oxyanion intermediate, followed by alkylation with propargyl bromide. For this compound, substituting propargyl bromide with 2-naphthol derivatives under anhydrous conditions is recommended. Monitoring via TLC (e.g., hexane:ethyl acetate = 9:1) ensures reaction completion .

Table 1 : Key Synthesis Steps

| Step | Reagents/Conditions | Purpose | Monitoring |

|---|---|---|---|

| Oxyanion formation | K₂CO₃, DMF, RT | Activate naphthol for substitution | TLC (hexane:EtOAc) |

| Alkylation | 2-naphthol derivative, 2 h stirring | Introduce naphthyloxy group | TLC and NMR |

| Deprotection | HCl/dioxane (if Boc-protected) | Remove tert-butyl group | LC-MS |

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer : The (2S,4S) configuration is preserved using chiral auxiliaries or catalysts. For example, highlights the use of trans-4-amino-N-tert-butoxycarbonyl-D-proline methyl ester as a precursor, where the Boc group stabilizes the pyrrolidine ring conformation. Chiral HPLC or polarimetry should validate enantiopurity post-synthesis .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns stereochemistry and confirms substitution patterns. The naphthyloxy group shows aromatic protons at δ 7.2–8.5 ppm, while the tert-butyl group appears as a singlet at ~1.4 ppm.

- IR : Confirms carbonyl stretches (Boc group: ~1700 cm⁻¹; ester: ~1740 cm⁻¹) .

- MS : Molecular ion peak ([M+H]⁺) matches the calculated mass (e.g., reports <0.1% error in mass validation) .

Table 2 : Representative Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H) | tert-butyl group |

| ¹³C NMR | δ 155 ppm | Boc carbonyl |

| IR | 1740 cm⁻¹ | Ester C=O stretch |

Advanced Research Questions

Q. How to address contradictions in spectral data interpretation, e.g., unexpected rotameric effects in NMR?

- Methodological Answer : Rotamers due to restricted rotation (e.g., naphthyloxy group) can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks or DFT calculations to model conformers. ’s IR and MS cross-validation can rule out impurities .

Q. What strategies optimize regioselective naphthyloxy group introduction?

- Methodological Answer : Electronic and steric factors govern regioselectivity. Activating 2-naphthol with K₂CO₃ in DMF () enhances nucleophilicity at the oxygen. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve yield and selectivity .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

Q. What mechanistic insights exist for the naphthyloxy ether bond formation?

- Methodological Answer : The reaction proceeds via an SN2 mechanism. Isotopic labeling (e.g., ¹⁸O in naphthol) and kinetic studies can validate the pathway. ’s use of propargyl bromide analogs supports a bimolecular transition state .

Q. How to evaluate stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV. emphasizes avoiding prolonged storage due to hydrolysis risks, particularly at the ester linkage .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

Q. How can computational methods aid in designing derivatives?

- Methodological Answer :

Molecular docking (AutoDock Vina) predicts binding to target proteins (e.g., SARS-CoV-2 Mpro). QSAR models optimize substituents on the naphthyl ring for enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.